Bisabosqual A
Description
Discovery and Natural Occurrence
The discovery of this compound emerged from systematic screening efforts targeting yeast squalene synthase inhibitors, representing a focused approach to identifying bioactive natural products with potential therapeutic applications. This screening campaign, conducted in the early 2000s, utilized fermentation cultures as the primary source for bioactive compound identification, reflecting the established understanding of fungal metabolites as rich sources of pharmacologically active molecules.
This compound was first isolated in 2001 from the culture broth of Stachybotrys species strain RF-7260, marking the initial discovery of this unique class of meroterpenoid compounds. The isolation process involved large-scale fermentation screening specifically designed to identify inhibitors of microsomal squalene synthases, which served as the biological target for the screening assay. This targeted approach proved highly successful, leading to the identification of not only this compound but also related compounds within the same chemical family.
The natural occurrence of this compound extends beyond the initial discovery, as subsequent research revealed the presence of structurally related compounds designated as bisabosquals B, C, and D. These related compounds were isolated from Stachybotrys ruwenzoriensis strain RF-6853, demonstrating the capacity of multiple Stachybotrys species to produce this distinctive class of meroterpenoids. The identification of this compound family established bisabosquals as a novel group of fungal secondary metabolites with shared structural features and biological activities.
The discovery process involved comprehensive biological activity screening, which revealed that this compound exhibited significant inhibitory activity against squalene synthases from multiple sources. The compound demonstrated activity against microsomal squalene synthases from Saccharomyces cerevisiae, Candida albicans, HepG2 cells, and rat liver, with IC50 values of 0.43, 0.25, 0.95, and 2.5 micrograms per milliliter, respectively. Additionally, this compound showed broad spectrum antifungal activity in vitro, further highlighting its biological significance as a naturally occurring bioactive compound.
| Biological Target | IC50 Value (μg/mL) | Source |
|---|---|---|
| Saccharomyces cerevisiae squalene synthase | 0.43 | Microsomal |
| Candida albicans squalene synthase | 0.25 | Microsomal |
| HepG2 cell squalene synthase | 0.95 | Microsomal |
| Rat liver squalene synthase | 2.5 | Microsomal |
Taxonomic Origins of Producing Organisms
The taxonomic classification of this compound-producing organisms places them within the genus Stachybotrys, which represents a well-characterized group of filamentous fungi with distinctive morphological and ecological characteristics. Stachybotrys constitutes a genus of molds classified as hyphomycetes, representing asexually reproducing, filamentous fungi that are now placed within the family Stachybotryaceae. The genus was originally established by August Carl Joseph Corda in 1837, reflecting its long-standing recognition within mycological taxonomy.
The genus Stachybotrys encompasses approximately fifty species as of 2008, with a widespread global distribution and a characteristic association with cellulose-rich materials. These fungi typically inhabit environments containing substantial cellulose content, including soil, plant litter such as hay and straw, cereal grains, and decaying plant debris. The ecological preferences of Stachybotrys species align with their metabolic capabilities, particularly their ability to degrade cellulosic substrates and produce diverse secondary metabolites.
The specific producing organism for this compound, designated as Stachybotrys species strain RF-7260, was isolated from decaying tree leaves, which represents a typical habitat for members of this genus. This isolation source aligns with the known ecological preferences of Stachybotrys species, which commonly colonize decomposing plant material rich in cellulose. The related strain Stachybotrys ruwenzoriensis RF-6853, which produces bisabosquals B, C, and D, demonstrates the broader capacity of this genus to produce structurally related meroterpenoids.
The taxonomic hierarchy of this compound-producing organisms can be detailed as follows: Kingdom Fungi, Phylum Ascomycota, Class Sordariomycetes, Order Hypocreales, Family Stachybotryaceae, and Genus Stachybotrys. This classification places these organisms within a well-defined taxonomic framework that reflects their evolutionary relationships and morphological characteristics. The family Stachybotryaceae represents a relatively recent taxonomic designation that encompasses fungi with shared morphological and molecular characteristics.
The morphological characteristics of Stachybotrys species include distinctive conidia that are produced in slimy masses rather than dry chains, a feature that historically distinguished this genus from related taxa. The conidia are typically smooth to coarsely rough, dark olivaceous to brownish black in color, and obovoid in shape, later becoming ellipsoid with age. These morphological features, combined with molecular phylogenetic data, support the current taxonomic placement of this compound-producing strains within the genus Stachybotrys.
| Taxonomic Level | Classification | Characteristics |
|---|---|---|
| Kingdom | Fungi | Eukaryotic heterotrophs |
| Phylum | Ascomycota | Sac fungi with sexual ascospores |
| Class | Sordariomycetes | Perithecial ascomycetes |
| Order | Hypocreales | Often parasitic or saprophytic |
| Family | Stachybotryaceae | Filamentous fungi with slimy conidia |
| Genus | Stachybotrys | Cellulose-degrading molds |
Initial Isolation and Structural Characterization
The initial isolation and structural characterization of this compound involved sophisticated analytical techniques that revealed its unique molecular architecture and established its position as a novel natural product. The structural determination process relied heavily on comprehensive spectroscopic methods, including detailed two-dimensional nuclear magnetic resonance analyses, which provided crucial information about the compound's connectivity and stereochemistry. This multi-faceted analytical approach was essential given the complex tetracyclic structure and multiple stereogenic centers present in this compound.
The molecular formula of this compound was established as C23H28O5, corresponding to a molecular weight of 384.46 daltons. This molecular composition indicated a moderate degree of unsaturation and suggested the presence of multiple functional groups, which was subsequently confirmed through detailed spectroscopic analysis. The structural characterization revealed that this compound possesses a novel tetracyclic framework that had not been previously observed in natural products.
The most distinctive structural feature of this compound is its hexahydrobenzofurobenzopyran ring system, which represents a unique arrangement among natural products. This tetracyclic core structure is complemented by the presence of a phthalaldehyde moiety, which constitutes a rare structural motif found in only a limited number of natural products. The combination of these structural elements creates a complex three-dimensional architecture that contributes to the compound's biological activity and chemical properties.
The stereochemical configuration of this compound was definitively established through X-ray crystallographic analysis, which provided unambiguous determination of the absolute stereochemistry. This crystallographic study confirmed the presence of five stereogenic centers within the molecule and established the cis-fused relationship between the ring systems. The X-ray analysis revealed the complete three-dimensional structure, including the spatial orientation of all substituents and the overall molecular conformation.
The structural characterization also revealed the presence of a bisabolane-type sesquiterpene moiety integrated with phenolic components, classifying this compound as a meroterpenoid. This classification reflects the compound's mixed biosynthetic origin, combining elements derived from both terpenoid and polyketide metabolic pathways. The bisabolane unit contributes to the structural complexity and may influence the compound's biological activity through specific molecular interactions.
Chemical analysis established the systematic name of this compound as (3S,3aR,9S,9aR,9bS)-2,3,3a,9,9a,9b-Hexahydro-3-hydroxy-3,9-dimethyl-9-(4-methyl-3-pentenyl)-1H-benzofuro[4,3,2-cde]benzopyran-5,6-dicarbaldehyde. This nomenclature reflects the complex stereochemistry and the specific arrangement of functional groups within the molecule. The presence of two aldehyde groups at positions 5 and 6 represents a significant structural feature that may contribute to the compound's biological activity through potential covalent interactions with target proteins.
| Structural Parameter | Value/Description | Method of Determination |
|---|---|---|
| Molecular Formula | C23H28O5 | Mass spectrometry and elemental analysis |
| Molecular Weight | 384.46 daltons | Mass spectrometry |
| Stereogenic Centers | 5 | X-ray crystallography |
| Ring System | Hexahydrobenzofurobenzopyran | Nuclear magnetic resonance and X-ray |
| Functional Groups | Two aldehydes, one hydroxyl | Spectroscopic analysis |
| Absolute Configuration | (3S,3aR,9S,9aR,9bS) | X-ray crystallographic analysis |
The initial isolation process involved standard natural product isolation techniques, including fermentation of the producing organism, extraction of the culture broth, and chromatographic purification. The fermentation was conducted under controlled conditions to optimize the production of this compound, followed by solvent extraction to recover the compound from the aqueous culture medium. Subsequent purification employed various chromatographic methods to achieve the high purity required for structural characterization and biological testing.
The spectroscopic characterization encompassed multiple techniques including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The nuclear magnetic resonance data provided detailed information about the carbon and hydrogen framework, including connectivity patterns and stereochemical relationships. Mass spectrometric analysis confirmed the molecular weight and provided fragmentation patterns that supported the proposed structure.
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(7S,8R,11S,12R,13S)-11-hydroxy-7,11-dimethyl-7-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14)-triene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C23H28O5/c1-13(2)6-5-8-23(4)16-7-9-22(3,26)21-18(16)19-17(28-23)10-14(11-24)15(12-25)20(19)27-21/h6,10-12,16,18,21,26H,5,7-9H2,1-4H3/t16-,18+,21-,22+,23+/m1/s1 |
InChI Key |
JBVANMOFCVQYLP-MQRVUQIVSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CC[C@]([C@H]3[C@@H]2C4=C(O1)C=C(C(=C4O3)C=O)C=O)(C)O)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(C3C2C4=C(O1)C=C(C(=C4O3)C=O)C=O)(C)O)C)C |
Synonyms |
bisabosqual A |
Origin of Product |
United States |
Scientific Research Applications
Key Mechanistic Insights:
- Covalent Modification : Bis A covalently modifies the K556 site on ASNS, disrupting its enzymatic activity. This modification is critical for its inhibitory effects on the enzyme .
- Induction of Stress Responses : The compound activates stress response pathways, including GCN2-eIF2α-ATF4 and PI3K-AKT-mTORC1 pathways, promoting oxidative stress and apoptosis in cancer cells .
- Inhibition of Autophagy : By impeding autophagy, Bis A further enhances cell death in cancer cells, making it a promising candidate for combination therapies .
Anticancer Efficacy
Research has demonstrated that this compound exhibits potent anticancer activity across various models:
Non-Small Cell Lung Cancer
- In vitro studies using human NSCLC A549 cells showed that Bis A significantly suppressed cell proliferation and migration. The compound's effectiveness was enhanced when used in combination with L-asparaginase and mTORC1 inhibitors, indicating its potential for synergistic therapeutic strategies .
Other Cancer Types
- The efficacy of Bis A has been noted in other malignancies where ASNS is overexpressed. Its ability to target ASNS suggests broader applications in cancers characterized by metabolic vulnerabilities related to amino acid metabolism .
Study 1: Inhibition of ASNS in NSCLC
A comprehensive study investigated the role of this compound in inhibiting ASNS within NSCLC models. Results indicated that treatment with Bis A led to a significant reduction in cell viability and induced apoptosis through oxidative stress pathways. The study established a clear link between ASNS inhibition and reduced tumor growth, providing a strong rationale for further clinical exploration .
Study 2: Combination Therapy Potential
Another research effort focused on the combination effects of Bis A with existing chemotherapeutics. It was found that combining Bis A with L-asparaginase not only improved anticancer efficacy but also mitigated the development of drug resistance often seen with monotherapy approaches .
Summary of Findings
The following table summarizes key findings regarding the applications and effects of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
